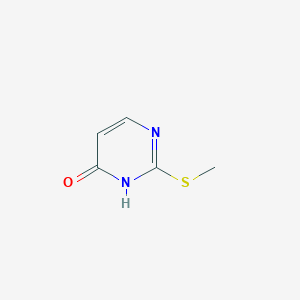

2-(Methylthio)pyrimidin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-9-5-6-3-2-4(8)7-5/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHSQVMHSFXUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30206119 | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5751-20-2 | |

| Record name | 2-(Methylthio)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5751-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005751202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165518 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5751-20-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)-1H-pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30206119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)-1H-pyrimidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)pyrimidin-4-ol from Thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(Methylthio)pyrimidin-4-ol, a valuable scaffold in medicinal chemistry, starting from the readily available precursor, thiourea. This document details the synthetic pathway, experimental protocols, and relevant biological context for professionals in research and drug development.

Introduction

Pyrimidine derivatives are a cornerstone in the development of therapeutic agents due to their diverse pharmacological activities. Among these, 2-(methylthio)pyrimidines are of significant interest. The title compound, this compound, serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a reactive methylthio group, allows for further functionalization to create libraries of compounds for screening and development.

The synthesis commences with the cyclocondensation of thiourea with a β-ketoester, followed by S-methylation. This guide will focus on the most common and efficient route utilizing ethyl acetoacetate, leading to the formation of the 6-methyl substituted analogue, 6-methyl-2-thiouracil, which is then methylated to yield 2-(methylthio)-6-methylpyrimidin-4-ol.

Synthetic Pathway

The synthesis of this compound from thiourea is a well-established two-step process. The first step involves a base-catalyzed cyclocondensation reaction between thiourea and ethyl acetoacetate to form the intermediate, 6-methyl-2-thiouracil. This reaction is a variation of the Biginelli reaction. The subsequent step is the selective S-methylation of the thiouracil intermediate to afford the final product.

dot

Caption: Overall synthetic pathway from thiourea to 2-(methylthio)-6-methylpyrimidin-4-ol.

Experimental Protocols

Step 1: Synthesis of 6-Methyl-2-thiouracil

This procedure outlines the base-catalyzed condensation of thiourea and ethyl acetoacetate.

Materials:

-

Thiourea

-

Ethyl acetoacetate

-

Sodium methoxide

-

Methanol

-

Glacial acetic acid

-

Activated carbon

Procedure:

-

In a 2-liter flask, combine 76 g (1 mole) of thiourea, 130 g (1 mole) of commercial ethyl acetoacetate, and 120 g of commercial sodium methoxide in 900 ml of methanol.[1]

-

Gently heat the reaction mixture on a steam bath and allow the solvent to evaporate to dryness in a fume hood over approximately 8 hours.[1]

-

Dissolve the resulting residue in 1 liter of hot water.[1]

-

Add a few grams of activated carbon to the solution and filter while hot.[1]

-

Carefully add 120 ml of glacial acetic acid to the hot filtrate. The thiouracil product will precipitate rapidly.[1]

-

Collect the precipitate by filtration using a Büchner funnel.[1]

-

Suspend the wet filter cake in a boiling solution of 1 liter of water and 20 ml of glacial acetic acid. Stir the slurry thoroughly to break up any lumps and then cool in a refrigerator.[1]

-

Collect the purified product by filtration and wash with approximately 200 ml of cold water in four portions.[1]

-

Dry the product in an oven at 70°C. The yield of 6-methyl-2-thiouracil is typically between 98-119 g (69–84%).[1]

Step 2: Synthesis of 2-(Methylthio)-6-methylpyrimidin-4-ol

This procedure details the S-methylation of the 6-methyl-2-thiouracil intermediate.

Materials:

-

6-Methyl-2-thiouracil

-

Alkylating agent (e.g., dimethyl sulfate, diethyl sulfate, benzyl chloride)

-

Potassium carbonate

-

Ethanol or PEG-600

Procedure:

-

Method A: In Ethanol

-

In a reaction vessel, prepare a mixture of 1.42 g (10 mmol) of 6-methyl-2-thiouracil, 2.76 g (20 mmol) of potassium carbonate, and 50 mL of ethanol.[2]

-

Add 10 mmol of the alkylating agent (e.g., dimethyl sulfate) to the mixture.[2]

-

Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by TLC.[2]

-

Upon completion, the product can be isolated by standard workup procedures.

-

-

Method B: In PEG-600

-

Combine 1.42 g (10 mmol) of 6-methyl-2-thiouracil and 10 mmol of the alkylating agent in 20 mL of PEG-600.[2]

-

Stir the mixture at room temperature for 2 hours.[2]

-

Pour the reaction mixture into 50 mL of ice-cold water.[2]

-

Collect the precipitated solid by filtration, wash with water (2 x 10 mL), and dry.[2]

-

Recrystallize the crude product from ethanol to obtain the pure 2-(methylthio)-6-methylpyrimidin-4(3H)-one.[2]

-

Data Presentation

Reaction Conditions and Yields

| Step | Reactants | Catalyst/Base | Solvent | Temperature | Time | Yield | Reference |

| 1 | Thiourea, Ethyl acetoacetate | Sodium methoxide | Methanol | Reflux (evaporation) | ~8 h | 69-84% | [1] |

| 2a | 6-Methyl-2-thiouracil, Alkylating agent | K₂CO₃ | Ethanol | Room Temp. | 2 h | - | [2] |

| 2b | 6-Methyl-2-thiouracil, Alkylating agent | - | PEG-600 | Room Temp. | 2 h | - | [2] |

Physicochemical and Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| 6-Methyl-2-thiouracil | C₅H₆N₂OS | 142.18 | ~330 (dec.) | IR (KBr, cm⁻¹): Key peaks corresponding to N-H, C=O, and C=S stretching. ¹H NMR (DMSO-d₆, δ ppm): 12.29 (s, 2H, NH), 5.68 (s, 1H, CH), 2.06 (s, 3H, CH₃). ¹³C NMR (DMSO-d₆, δ ppm): Signals corresponding to the pyrimidine ring carbons and the methyl group.[3][4] |

| 2-(Methylthio)-6-methylpyrimidin-4-ol | C₆H₈N₂OS | 156.21 | 218-220 | ¹H NMR (CDCl₃, δ ppm): 11.48 (s, 1H, NH), 6.05 (s, 1H, CH), 2.55 (s, 3H, SCH₃), 2.30 (s, 3H, CH₃). |

Experimental Workflow and Logical Relationships

dot

Caption: A step-by-step experimental workflow for the synthesis of 2-(methylthio)-6-methylpyrimidin-4-ol.

Biological Significance for Drug Development

Methylthiouracil and its derivatives are known for their biological activities, primarily as antithyroid agents.[5][6] They exert their therapeutic effect by inhibiting thyroid peroxidase, a key enzyme in the synthesis of thyroid hormones.[6][7] This mechanism of action makes them valuable leads for the development of new drugs for the treatment of hyperthyroidism.

The core structure of this compound also serves as a versatile scaffold for the synthesis of compounds with other potential therapeutic applications, including antibacterial and anticancer activities.[8][9][10] The presence of the methylthio group provides a handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs.

dot

Caption: The inhibitory effect of Methylthiouracil on the thyroid hormone synthesis pathway.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. asianpubs.org [asianpubs.org]

- 3. 6-Methyl-2-thiouracil purum, = 98.0 elemental analysis S 56-04-2 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. Methylthiouracil - Wikipedia [en.wikipedia.org]

- 6. What is Methylthiouracil used for? [synapse.patsnap.com]

- 7. What is the mechanism of Methylthiouracil? [synapse.patsnap.com]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

physicochemical properties of 2-(Methylthio)pyrimidin-4-ol

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)pyrimidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound (CAS No: 5751-20-2), also referred to as S-Methyl-2-thiouracil. This pyrimidine derivative serves as a versatile building block in medicinal chemistry and has demonstrated activity as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1] This document consolidates essential data including molecular characteristics, solubility, and partition coefficients, and provides detailed experimental protocols for its synthesis. The information is intended to support researchers and professionals in drug discovery and development by providing a foundational understanding of this compound's chemical and biological profile.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a pyrimidine core, which is a fundamental structure in many biologically active molecules. The presence of a hydroxyl group and a methylthio group imparts specific chemical characteristics that are crucial for its reactivity and potential applications.[2]

Synonyms: 2-Methylthiouracil, S-Methyl-2-thiouracil, 4-Hydroxy-2-methylthiopyrimidine, 2-Methylthio-4-pyrimidinone.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5751-20-2; 124700-70-5 | [3][5] |

| Molecular Formula | C₅H₆N₂OS | [3][5] |

| Molecular Weight | 142.18 g/mol | [3][4][5] |

| Appearance | White to Off-White/Light yellow solid, powder, or crystal | [1][4][6] |

| Melting Point | 200.0 to 204.0 °C | [1][3][4][6] |

| Boiling Point | 301.2 °C at 760 mmHg | [3][6] |

| Density | 1.35 ± 0.1 g/cm³ (Predicted) | [1][6] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][3][6] |

| pKa | 7.80 ± 0.40 (Predicted) | [1][3][6] |

| LogP | 0.49 to 0.90 | [3][5] |

| Vapor Pressure | 0.000597 mmHg at 25°C | [3][6] |

| Hydrogen Bond Donor Count | 1 | [3][5] |

| Hydrogen Bond Acceptor Count | 3 - 4 | [3][5] |

| Rotatable Bond Count | 1 | [3][5] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the S-methylation of 2-thiouracil (also known as 2-thioxo-2,3-dihydropyrimidin-4(1H)-one).[7]

Materials:

-

2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Thiouracil)

-

Iodomethane (CH₃I)

-

Sodium Hydroxide (NaOH)

-

Acetic Acid

-

Deionized Water

-

Ice

Procedure: [7]

-

Prepare an aqueous solution of sodium hydroxide (e.g., 23 g NaOH in 200 mL water).

-

To this solution, add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (e.g., 37 g).

-

Add iodomethane (e.g., 20 mL) to the mixture.

-

Stir the reaction mixture overnight at room temperature to allow for the methylation to proceed.

-

After overnight stirring, neutralize the reaction by adding acetic acid (e.g., 17 mL). This will cause the product to precipitate.

-

Collect the precipitate by filtration.

-

Wash the collected solid with ice-cold water to remove any remaining salts and impurities.

-

Dry the resulting solid to yield the final product, this compound.

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended:

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. Purity is often reported as >98% by area percentage.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra can confirm the chemical structure by identifying the arrangement of protons and carbon atoms.

-

Mass Spectrometry (MS): Provides the exact mass of the molecule (142.02008399), confirming its elemental composition.[3]

-

Melting Point Analysis: Comparison of the experimental melting point with the literature value (200-204 °C) serves as a good indicator of purity.[1][3][4]

Biological Activity and Applications

While a versatile synthetic intermediate, this compound also exhibits direct biological activity.

Inhibition of Nitric Oxide Synthase (NOS)

This compound is documented as a competitive inhibitor of Nitric Oxide Synthase (NOS).[1] NOS enzymes are responsible for the synthesis of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. By competitively inhibiting NOS, this compound can reduce the production of NO from its substrate, L-arginine. This mechanism is of significant interest in research areas where modulation of NO levels is a therapeutic goal, such as in certain inflammatory conditions or cardiovascular diseases.

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Synthetic Precursor in Drug Development

The 4-pyrimidone-2-thioether scaffold is a valuable building block for creating more complex, functionalized pyrimidines found in many bioactive molecules.[8] The structure allows for regioselective functionalization at the 2- and 4-positions. A prominent example is its use as a key intermediate in the synthesis of Adagrasib , a potent and selective covalent inhibitor of the KRASG12C protein, which is a significant target in non-small cell lung cancer therapy.[8] This highlights the compound's importance in providing a core structure for developing targeted therapeutics.

Caption: Logical flow of the use of the compound as a chemical building block.

References

- 1. 2-Methylthio-4-pyrimidinol | 5751-20-2 [chemicalbook.com]

- 2. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 2-Methylthio-4-pyrimidinol | 5751-20-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. chemscene.com [chemscene.com]

- 6. chembk.com [chembk.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Methylthio)pyrimidin-4-ol (CAS 5751-20-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)pyrimidin-4-ol, also known as S-Methyl-2-thiouracil, is a versatile heterocyclic compound with the CAS number 5751-20-2. This pyrimidine derivative serves as a crucial building block in medicinal chemistry and drug discovery, exhibiting a range of biological activities. It is recognized as a competitive inhibitor of Nitric Oxide Synthase (NOS) and shows potential in the development of novel therapeutics for various conditions, including inflammatory diseases, cancer, and viral infections. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and biological activities, including detailed experimental protocols and an exploration of its potential mechanisms of action and involvement in cellular signaling pathways.

Chemical and Physical Properties

This compound is a white to off-white solid with a molecular formula of C₅H₆N₂OS and a molecular weight of 142.18 g/mol .[1][2] It is slightly soluble in DMSO and methanol.[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₆N₂OS | [3] |

| Molecular Weight | 142.181 g/mol | [3] |

| Melting Point | 200.0 to 204.0 °C | [3] |

| Boiling Point | 301.2 °C at 760 mmHg | [3] |

| Density | 1.35 g/cm³ | [3] |

| Flash Point | 136 °C | [3] |

| pKa | 7.80 ± 0.40 (Predicted) | [3] |

| LogP | 0.49180 | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

| Appearance | White to Off-White Solid | [4] |

| Storage Temperature | Room Temperature, Sealed in dry | [3] |

Synthesis

The primary synthetic route to this compound involves the S-methylation of 2-thiouracil. Two common experimental protocols are detailed below.

Experimental Protocol 1: Synthesis from 2-Thiouracil and Methyl Iodide

This procedure involves the reaction of 2-thiouracil with methyl iodide in the presence of a base.

Materials:

-

2-Thiouracil

-

Sodium hydroxide (NaOH)

-

Methyl iodide (CH₃I)

-

Glacial acetic acid

-

Water

-

Ice bath

-

Vacuum filtration apparatus

Procedure: [5]

-

Dissolve 33.3 g (0.26 mol) of 2-thiouracil in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water; ~0.52 mol).

-

Cool the mixture in an ice bath to an internal temperature of 0 °C.

-

Slowly add 18.5 mL (0.29 mol) of methyl iodide to the reaction mixture.

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Cool the resulting pale yellow solution to 0 °C.

-

Acidify the solution with glacial acetic acid, which will cause a white precipitate to form.

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with cold water (3 x 150 mL).

-

Dry the product to afford 2-(methylthio)pyrimidin-4-one as a white powder (Yield: 37.4 g, 98%).

Experimental Protocol 2: Alternative Synthesis from 2-Thiouracil and Iodomethane

This is a slight variation of the first protocol.

Materials: [6]

-

2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (2-thiouracil)

-

Sodium hydroxide (NaOH)

-

Iodomethane (CH₃I)

-

Acetic acid

-

Water

-

Ice

Procedure: [6]

-

To an aqueous solution (200 mL) of sodium hydroxide (23 g), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g) and iodomethane (20 mL).

-

Stir the mixture overnight at room temperature.

-

Add acetic acid (17 mL) to the reaction mixture.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with ice water.

-

Dry the residue to yield the title compound (28 g).

Caption: Synthesis of this compound.

Biological Activities and Potential Applications

This compound and its derivatives have been investigated for a variety of biological activities, positioning them as interesting scaffolds for drug development.

Nitric Oxide Synthase (NOS) Inhibition

This compound is reported to be a competitive inhibitor of Nitric Oxide Synthase (NOS).[7] Overproduction of nitric oxide by inducible NOS (iNOS) is implicated in various inflammatory conditions. Inhibition of iNOS is therefore a key therapeutic strategy.

This protocol is a general method to assess the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements

-

Lipopolysaccharide (LPS)

-

This compound (test compound)

-

Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well microtiter plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce NO production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

-

Calculate the percentage inhibition of NO production by the test compound.

Caption: Workflow for the Griess Assay.

Anticancer and Kinase Inhibition Potential

The pyrimidine scaffold is a well-established pharmacophore in many anticancer drugs, often functioning as a kinase inhibitor. Derivatives of 2-(methylthio)pyrimidine have shown potential as inhibitors of various kinases, including Aurora kinases and those involved in the BMP2/SMAD1 signaling pathway.

While direct evidence for this compound is limited, its structural similarity to known kinase inhibitors suggests it could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Caption: Hypothesized PI3K/Akt/mTOR Inhibition.

Analgesic and Anti-inflammatory Activity

Derivatives of 2-methylthio-1,4-dihydropyrimidine have demonstrated significant analgesic activity, suggesting an inhibition of peripheral pain mechanisms. This aligns with its potential as an anti-inflammatory agent through NOS inhibition.

This is a standard in vivo model for screening peripheral analgesic activity.

Materials:

-

Mice (e.g., Swiss albino)

-

1% Acetic acid solution

-

This compound or its derivatives (test compounds)

-

Standard analgesic drug (e.g., Aspirin)

-

Vehicle (e.g., saline with 0.5% Tween 80)

Procedure:

-

Divide the mice into groups (control, standard, and test groups).

-

Administer the vehicle, standard drug, or test compound to the respective groups (e.g., intraperitoneally or orally).

-

After a set period (e.g., 30 minutes), inject 1% acetic acid solution intraperitoneally to induce writhing.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a defined period (e.g., 20 minutes).

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of protection (analgesic activity) using the formula: % Protection = [(Mean writhes in control - Mean writhes in test group) / Mean writhes in control] x 100

Antiviral Activity

Certain 2-thiopyrimidine derivatives have been evaluated as potential non-nucleoside HIV-1 reverse transcriptase inhibitors.[6] This indicates a potential for developing antiviral agents based on this scaffold.

Summary of Quantitative Biological Data

The following table summarizes the available quantitative data on the biological activity of 2-(methylthio)pyrimidine derivatives from various studies.

Table 2: Biological Activity of 2-(Methylthio)pyrimidine Derivatives

| Derivative Class | Target/Assay | Activity (e.g., IC₅₀, % Inhibition) | Reference(s) |

| 2-Methylthio-1,4-dihydropyrimidines | Analgesic (Acetic Acid Writhing) | Up to 70.32% protection | [3] |

| 2-Thiopyrimidine derivatives | CDK-1 Inhibition | IC₅₀ = 5 µM | [5] |

| 2-Thiopyrimidine derivatives | Anti-inflammatory | 37.4% at 100 mg/kg | [5] |

| 5-Allyl-6-benzyl-2-(alkylthio)pyrimidin-4(3H)-ones | HIV-1 Reverse Transcriptase | IC₅₀ values in the low µM range | [6] |

| 2-(Alkylthio)pyrimidin-4-ones | Lipoprotein-associated phospholipase A₂ | High potency and selectivity |

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its straightforward synthesis and versatile chemical nature make it an attractive starting point for the development of a wide array of therapeutic agents. The established activity as a nitric oxide synthase inhibitor, coupled with the demonstrated potential of its derivatives in anticancer, analgesic, and antiviral applications, underscores the importance of continued research into this pyrimidine scaffold. Further elucidation of its specific molecular targets and signaling pathway interactions will be crucial in realizing its full therapeutic potential.

References

- 1. Synthesis, spectral characterization and analgesic activity of 2-methylthio-1,4-dihydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 2-(Methylthio)pyrimidin-4-ol

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Methylthio)pyrimidin-4-ol, a molecule of interest in medicinal chemistry. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. Furthermore, it visualizes the compound's known mechanism of action as a competitive inhibitor of Nitric Oxide Synthase (NOS), offering a valuable resource for researchers in drug discovery and development.

Spectroscopic Data Analysis

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. While a complete, publicly available dataset is not readily accessible, this guide compiles and analyzes the most relevant available information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data:

A reported ¹H NMR spectrum for this compound in deuterated chloroform (CDCl₃) indicates the following chemical shifts (ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.1 | Broad Singlet | 1H | -OH or -NH proton |

| 7.85 | Doublet | 1H | Pyrimidine ring proton |

| 5.79 | Doublet | 1H | Pyrimidine ring proton |

| 2.5 (estimated) | Singlet | 3H | -SCH₃ protons |

Note: The reported integration of a multiplet at 3.75 ppm for 8 protons in one source is considered anomalous and likely due to impurities or solvent. A singlet for the methylthio (-SCH₃) group is expected around 2.5 ppm. The broad singlet at approximately 12.1 ppm is characteristic of a proton attached to a heteroatom, consistent with the hydroxyl (-OH) or tautomeric N-H proton. The two doublets in the aromatic region are attributed to the coupled protons on the pyrimidine ring.

¹³C NMR Data:

While a specific spectrum for this compound is not available in the public domain, typical chemical shift ranges for substituted pyrimidines suggest the following expected signals:

| Atom | Expected Chemical Shift (ppm) |

| C=O | 160-170 |

| C-S | 155-165 |

| Pyrimidine C-H | 100-140 |

| -SCH₃ | 10-20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of solid this compound is expected to show characteristic absorption bands for its key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H Stretch | Hydroxyl group (-OH) |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2950-2850 | C-H Stretch | Methyl C-H (-SCH₃) |

| ~1700-1650 | C=O Stretch | Carbonyl group (keto tautomer) |

| ~1600-1450 | C=C and C=N Stretch | Pyrimidine ring |

| ~1200 | C-O Stretch | C-O bond of the hydroxyl group |

| ~700-600 | C-S Stretch | Carbon-sulfur bond |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (C₅H₆N₂OS), the expected molecular ion peak [M]⁺ would be at m/z 142.

Expected Fragmentation Pattern:

Common fragmentation pathways for similar heterocyclic compounds may involve:

-

Loss of the methylthio group (-SCH₃) resulting in a fragment at m/z 95.

-

Cleavage of the pyrimidine ring leading to various smaller charged fragments.

Experimental Protocols

The following sections detail generalized methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Cap the tube and vortex or sonicate until the sample is fully dissolved.

Data Acquisition (¹H and ¹³C NMR):

-

The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

The sample is placed in the spectrometer's probe.

-

A series of radiofrequency pulses are applied to the sample.

-

The resulting free induction decay (FID) signal is detected.

-

Fourier transformation of the FID yields the NMR spectrum.

-

For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

The workflow for acquiring NMR data can be visualized as follows:

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (5-10 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride).

-

Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.

Data Acquisition (FTIR):

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Record a background spectrum of the clean, empty salt plate.

-

Record the sample spectrum.

-

The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

The process of preparing a solid sample for IR analysis is outlined below:

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

In the ion source, the sample is vaporized and bombarded with a high-energy electron beam.

-

This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).

-

The excess energy can cause the molecular ion to fragment into smaller, charged ions.

Mass Analysis and Detection:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

Mechanism of Action: Inhibition of Nitric Oxide Synthase

This compound has been identified as a competitive inhibitor of Nitric Oxide Synthase (NOS). NOS enzymes catalyze the production of nitric oxide (NO) from L-arginine, a critical signaling molecule in various physiological processes. As a competitive inhibitor, this compound likely binds to the active site of NOS, preventing the binding of the natural substrate, L-arginine, and thereby blocking the synthesis of nitric oxide.

The following diagram illustrates this inhibitory relationship:

Tautomerism in 2-(Methylthio)pyrimidin-4-ol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the tautomeric equilibrium of 2-(Methylthio)pyrimidin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. An understanding of its tautomeric forms is critical for predicting its physicochemical properties, biological activity, and interactions with molecular targets. This document synthesizes theoretical principles, computational data, and experimental methodologies to offer a thorough understanding of the subject.

Introduction to Tautomerism in this compound

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be interconverted by the migration of a proton. For this compound, the primary tautomeric relationship is the lactam-lactim equilibrium, which is a specific type of keto-enol tautomerism. The molecule can exist in two main tautomeric forms: the lactam (keto) form, 2-(methylthio)pyrimidin-4(3H)-one, and the lactim (enol) form, this compound. A third, generally less stable, imino form, 2-(methylthio)pyrimidin-4(1H)-one, can also be considered.

The position of this equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, aromaticity, and overall electronic distribution, which in turn influence its solubility, stability, and biological function. For pyrimidin-4-one derivatives, the lactam form is generally the most stable tautomer.

Tautomeric Forms of this compound

The principal tautomeric forms of this compound are depicted below. The equilibrium lies significantly towards the lactam (keto) forms.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental quantitative data for this compound is limited in the public domain, strong inferences can be drawn from studies on analogous compounds. Research on 4-hydroxypyrimidine and S-methyl-2-thiouracil has shown that the substitution of a hydrogen atom at the 2-position with a methylthio group does not significantly alter the tautomeric equilibrium. For 4-hydroxypyrimidine, the keto form is the major tautomer. Computational studies on pyrimidin-4-one and its derivatives consistently predict the higher stability of the keto tautomer.

The relative energies of the tautomers of 4-pyrimidinone, a closely related parent compound, have been computationally determined, providing a basis for understanding the stability of the tautomers of this compound.

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Aqueous |

| Pyrimidin-4(1H)-one | 0.00 | 0.00 |

| Pyrimidin-4(3H)-one | +1.2 | +0.8 |

| 4-Hydroxypyrimidine | +5.8 | +4.5 |

Note: Data extrapolated from computational studies on 4-pyrimidinone. The methylthio group is expected to have a minor influence on these relative energies.

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibrium is primarily achieved through spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs significantly between the lactam and lactim forms.

Detailed Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.

-

Shim the instrument to obtain optimal magnetic field homogeneity.

-

Set the appropriate spectral width, number of scans, and relaxation delay. A longer relaxation delay (e.g., 5 times the longest T₁) is crucial for accurate quantification.

-

-

Data Acquisition: Acquire the ¹H NMR spectrum at a constant and recorded temperature, as the equilibrium can be temperature-dependent.

-

Data Analysis:

-

Process the spectrum (Fourier transform, phase correction, baseline correction).

-

Identify the distinct signals corresponding to the lactam and lactim tautomers. Key signals to monitor include the N-H proton of the lactam form and the O-H proton of the lactim form, as well as the aromatic protons which will have slightly different chemical shifts in each tautomer.

-

Integrate the signals corresponding to unique protons of each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers.

-

Caption: Workflow for NMR analysis of tautomeric equilibrium.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium by observing changes in the absorption spectra in different solvents or at different pH values. The lactam and lactim forms possess different chromophoric systems and therefore exhibit distinct absorption maxima (λmax).

Detailed Protocol for UV-Vis Analysis:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different ratios of a non-polar solvent (e.g., cyclohexane) and a polar solvent (e.g., water).

-

pH Series: Prepare a series of buffered aqueous solutions with a range of pH values. Add a small aliquot of the stock solution to each buffer.

-

Spectral Acquisition: Record the UV-Vis spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Analyze the changes in the position and intensity of the absorption bands. The appearance of isosbestic points can indicate a two-component equilibrium. The relative amounts of the tautomers can be estimated from the absorbance values at the λmax of each form, if these are known or can be determined from model compounds where the tautomeric form is fixed.

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers.

Computational Protocol:

-

Structure Optimization: Build the 3D structures of all possible tautomers of this compound. Perform geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a sufficiently large basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Effects: To model the effect of a solvent, use a continuum solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Energy Calculation: Calculate the relative electronic energies, Gibbs free energies, and enthalpies of the tautomers. The tautomer with the lowest Gibbs free energy is predicted to be the most stable.

Solubility Profile of 2-(Methylthio)pyrimidin-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-(Methylthio)pyrimidin-4-ol, a compound of interest in pharmaceutical research and development. Due to its structural motifs, understanding its solubility in various organic solvents is crucial for synthesis, purification, formulation, and screening protocols. This document compiles available solubility data, details relevant experimental methodologies, and illustrates key workflows and relationships pertinent to solubility studies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial in predicting and understanding its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂OS | [1] |

| Molecular Weight | 142.18 g/mol | [1] |

| Melting Point | 200.0 to 204.0 °C | [1] |

| pKa (Predicted) | 7.80 ± 0.40 | [1] |

| LogP | 0.49180 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Quantitative Solubility Data

| Solvent | Temperature | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Slightly Soluble | [1] |

| Methanol | Room Temperature | Slightly Soluble | [1] |

The presence of a hydroxyl group suggests potential solubility in polar solvents.[2]

Experimental Protocols for Solubility Determination

A standard and reliable method for determining the solubility of crystalline compounds like this compound is the gravimetric method. This approach is widely used for pyrimidine derivatives and involves measuring the mass of the solute dissolved in a known mass of solvent at a constant temperature.

Gravimetric Method

The gravimetric method is a robust technique to determine the equilibrium solubility of a compound in a specific solvent at various temperatures.

Experimental Workflow:

Caption: Experimental workflow for the gravimetric determination of solubility.

Key Steps in the Protocol:

-

Sample Preparation: An excess amount of this compound is added to a known quantity of the organic solvent in a sealed container to ensure the formation of a saturated solution.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure that equilibrium is reached. Studies on similar pyrimidine derivatives suggest stirring for at least 3 hours after the desired temperature is stable.

-

Sampling: After equilibration, the agitation is stopped, and the undissolved solid is allowed to sediment. A sample of the clear supernatant is carefully withdrawn.

-

Solvent Evaporation and Weighing: The collected sample is transferred to a pre-weighed container, and the solvent is evaporated. The mass of the remaining solid solute is then determined.

-

Calculation: The solubility is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.

Factors Influencing Solubility

The solubility of this compound is governed by the interplay between its inherent properties and the characteristics of the solvent.

Caption: Logical relationship of factors influencing solubility.

The key considerations are:

-

Solute Properties: The crystal lattice energy of the solid form must be overcome for dissolution to occur. The pKa and LogP values provide insights into the compound's acidity/basicity and lipophilicity, respectively.

-

Solvent Properties: The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor are critical in forming favorable interactions with the solute.

-

Solute-Solvent Interactions: Favorable interactions, such as hydrogen bonding and dipole-dipole interactions, between this compound and the solvent molecules will promote solubility.

References

The Biological Versatility of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The pyrimidine nucleus, a fundamental component of nucleic acids, vitamins, and coenzymes, stands as a privileged scaffold in medicinal chemistry.[1] Its inherent biological significance and versatile chemical tractability have made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the diverse biological activities of pyrimidine derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these potent compounds.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Pyrimidine derivatives have emerged as a cornerstone in modern oncology, with numerous approved drugs and clinical candidates targeting the aberrant signaling pathways that drive cancer progression.[2] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like kinases to the disruption of DNA synthesis.[3]

Key Molecular Targets and Signaling Pathways

A primary strategy in the development of pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, differentiation, and survival.[4] Two of the most successfully targeted kinase families are the Epidermal Growth Factor Receptors (EGFRs) and the Cyclin-Dependent Kinases (CDKs).

EGFR Signaling Pathway: The EGFR signaling cascade plays a pivotal role in the development and progression of many solid tumors.[5] Pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking downstream signaling, thereby inhibiting cell proliferation and inducing apoptosis.[6][7]

Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.

CDK Signaling Pathway: CDKs are essential for cell cycle progression, and their dysregulation is a hallmark of cancer.[1] Pyrimidine-based inhibitors can induce cell cycle arrest and apoptosis by targeting specific CDKs, such as CDK2, CDK4/6, and CDK9.[4][8][9]

Caption: Cell cycle regulation by CDKs and inhibition by pyrimidine derivatives.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of selected pyrimidine derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | EGFR | PC-3 (Prostate) | 0.099 (WT), 0.123 (T790M) | [10] |

| 2 | FAK | MDA-MB-231 (Breast) | Not Specified | [10] |

| 3 | Lck | Colon Cancer Cell Lines | 0.24 - 1.26 (GI50) | [10] |

| 4f | Not Specified | MCF-7 (Breast) | 1.629 | [11] |

| 4i | Not Specified | MCF-7 (Breast) | 1.841 | [11] |

| 4a | Not Specified | A549 (Lung) | 3.304 | [11] |

| 4i | Not Specified | A549 (Lung) | 2.305 | [11] |

| Compound 5 | Not Specified | HeLa (Cervical) | 0.3 | [12] |

| Compound 4i | Thiazolo[3,2-a]pyrimidine | MCF-7 (Breast) | 0.33 | [13] |

| Compound 4i | Thiazolo[3,2-a]pyrimidine | HeLa (Cervical) | 0.52 | [13] |

| Compound 4i | Thiazolo[3,2-a]pyrimidine | HepG2 (Liver) | 3.09 | [13] |

| Derivative 5 | Pyridopyrimidine | HeLa (Cervical) | 9.27 | [2] |

| Derivative 5 | Pyridopyrimidine | MCF-7 (Breast) | 7.69 | [2] |

| Derivative 5 | Pyridopyrimidine | HepG-2 (Liver) | 5.91 | [2] |

| Compound 3b | Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [14] |

| Compound 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [14] |

| Compound 3 | Chromeno[2,3-d]pyrimidine | MCF-7, A549, HepG2 | 1.61 - 2.02 | [15] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Pyrimidine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrimidine derivatives have demonstrated a broad spectrum of antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[16][17]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound ID | Bacterial Strain | Fungal Strain | MIC (µM/ml) | Reference |

| Compound 2 | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | C. albicans, A. niger | Significant Activity | [16] |

| Compound 5 | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | C. albicans, A. niger | Significant Activity | [16] |

| Compound 10 | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | C. albicans, A. niger | Significant Activity | [16] |

| Compound 11 | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | C. albicans, A. niger | Significant Activity | [16] |

| Compound 12 | S. aureus, B. subtilis, E. coli, P. aeruginosa, S. enterica | C. albicans, A. niger | Significant Activity | [16] |

| Compounds 9d, 9n, 9o, 9p | S. aureus, B. subtilis, E. coli, P. aeruginosa | A. flavus, C. albicans | Promising Results | [18] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the MIC of antimicrobial agents.

Materials:

-

Bacterial and fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Pyrimidine derivatives (dissolved in DMSO)

-

96-well microplates

-

Inoculum of the microorganism standardized to 0.5 McFarland

-

Positive control (standard antibiotic, e.g., Ciprofloxacin, Fluconazole)

-

Negative control (broth only)

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrimidine derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Workflow for antimicrobial susceptibility testing.

Antiviral Activity: A Broad-Spectrum Approach

Pyrimidine derivatives have shown promise as broad-spectrum antiviral agents, with activity against a range of RNA and DNA viruses.[19][20]

Quantitative Antiviral Activity Data

The 50% effective concentration (EC50) is the concentration of a drug that gives half-maximal response. The 50% cytotoxic concentration (CC50) is the concentration of a drug that kills half the cells in a cell culture. The Selectivity Index (SI) is the ratio of CC50 to EC50.

| Compound ID | Virus | Assay | EC50 (µM) | CC50 (µM) | SI | Reference |

| PPD-2 | HSV-1 | Plaque Reduction | 8.7 | >100 | >11.5 | [21] |

| PPD-3 | HCoV-229E | CPE | 1.9 | >50 | >26.3 | [21] |

| PPD-4 | HCoV-229E | CPE | 3.1 | >50 | >16.1 | [21] |

| Gemcitabine | Influenza A (H1N1) | Cell Viability | 0.3 - 0.7 | >300 | >464.8 | [22] |

| Compound 2h | SARS-CoV-2 | S-positive cell count | 0.46 | >100 | >217.4 | [22] |

| Unnamed | Influenza A and B | Plaque Formation | 0.01 - 0.1 | Not Specified | >500 to >10,000 (stationary cells) | [23] |

Experimental Protocol: Antiviral Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of a compound to protect cells from the destructive effects of a virus.

Materials:

-

Host cell line (e.g., Vero cells)

-

Virus stock

-

Pyrimidine derivatives

-

96-well plates

-

Cell culture medium

-

Staining solution (e.g., crystal violet)

Procedure:

-

Cell Seeding: Seed host cells in a 96-well plate and grow to confluency.

-

Infection and Treatment: Remove the growth medium and infect the cells with the virus. Simultaneously, add serial dilutions of the pyrimidine derivatives. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plate until the virus control wells show 80-100% CPE.

-

Staining: Fix and stain the cells with a crystal violet solution.

-

Quantification: Elute the stain and measure the absorbance at a specific wavelength.

-

Data Analysis: Calculate the percentage of CPE reduction for each compound concentration and determine the EC50 value.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Pyrimidine derivatives have demonstrated significant anti-inflammatory properties, often through the selective inhibition of cyclooxygenase-2 (COX-2).[24][25]

Quantitative Anti-inflammatory Activity Data

| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| L1 | COX-2 | Comparable to Meloxicam | High | [24] |

| L2 | COX-2 | Comparable to Meloxicam | High | [24] |

| Compound 5 | COX-2 | 0.04 | Not Specified | [25] |

| Compound 6 | COX-2 | 0.04 | Not Specified | [25] |

| Compound 10c, 10e, 10h-j, 14e-f, 14i, 16 | COX-2 | 0.041 - 0.081 | 139.74 - 321.95 | [26] |

| Compound 3b, 5b, 5d | COX-2 | 0.16 - 0.20 | Not Specified | [27] |

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Purified COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe

-

Pyrimidine derivatives

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Incubation: Incubate the COX enzyme with the pyrimidine derivative at various concentrations.

-

Substrate Addition: Initiate the reaction by adding arachidonic acid.

-

Detection: Measure the product formation using a colorimetric or fluorometric probe.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value for both COX-1 and COX-2 to assess potency and selectivity.

Other Notable Biological Activities

Beyond the major areas discussed, pyrimidine derivatives have shown potential in treating a variety of other conditions. For instance, certain derivatives have been identified as bone anabolic agents that promote osteogenesis via the BMP2/SMAD1 signaling pathway.[28][29]

BMP2/SMAD1 Signaling Pathway

Bone Morphogenetic Protein 2 (BMP2) is a growth factor that plays a critical role in bone formation. Pyrimidine derivatives can activate this pathway, leading to osteoblast differentiation and bone regeneration.

Caption: BMP2/SMAD1 signaling pathway activated by pyrimidine derivatives.

The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. The breadth of biological activities, from anticancer and antimicrobial to anti-inflammatory and regenerative medicine, underscores the immense potential of this heterocyclic core. This technical guide has provided a comprehensive overview of the current landscape, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. It is anticipated that continued exploration of the chemical space around the pyrimidine nucleus, guided by a deep understanding of its structure-activity relationships and biological targets, will lead to the discovery of next-generation therapeutics with enhanced efficacy and safety profiles.

References

- 1. Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors [mdpi.com]

- 2. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The development of a selective cyclin-dependent kinase inhibitor that shows antitumor activity. | Department of Chemistry [chem.ox.ac.uk]

- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ijrpr.com [ijrpr.com]

- 11. mdpi.com [mdpi.com]

- 12. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies [mdpi.com]

- 28. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

2-(Methylthio)pyrimidin-4-ol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methylthio)pyrimidin-4-ol is a heterocyclic compound featuring a pyrimidine core functionalized with a methylthio group at the 2-position and a hydroxyl group at the 4-position. This strategic arrangement of functional groups makes it a highly versatile and valuable building block in organic synthesis, particularly within the realm of medicinal chemistry. The pyrimidine scaffold is a common motif in a vast array of biologically active molecules, including kinase inhibitors and other therapeutic agents. The presence of the methylthio and hydroxyl groups provides two distinct reaction sites for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug discovery and development.[1][2] This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, complete with experimental protocols and data presented for practical use by researchers.

Chemical and Physical Properties

This compound is typically a solid at room temperature with limited solubility in polar solvents like DMSO and methanol.[2][3] Its key physicochemical properties are summarized in the table below, compiled from various suppliers and databases.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₂OS | [2][3][4][5] |

| Molecular Weight | 142.18 g/mol | [1][2][4][5][6][7] |

| CAS Number | 5751-20-2, 124700-70-5, 124700-69-2 | [1][2][3][4][5] |

| Appearance | Solid | [2] |

| Melting Point | 200.0 to 204.0 °C | [3] |

| Boiling Point | 301.2 °C at 760 mmHg | [3] |

| Density | 1.35 g/cm³ | [3] |

| pKa | 7.80 ± 0.40 (Predicted) | [3] |

| LogP | 0.49180 | [3] |

| Storage | Sealed in dry, Room Temperature or 2-8°C | [3][4][8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the S-methylation of 2-thiouracil. This reaction proceeds readily in the presence of a base and a methylating agent, such as methyl iodide.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Two representative experimental protocols for the synthesis of this compound are provided below.

Protocol 1:

-

Reactants: 2-Thiouracil (33.3 g, 0.26 mol), sodium hydroxide (20.8 g, 0.52 mol), and methyl iodide (18.5 mL, 0.29 mol).[7]

-

Procedure:

-

Dissolve 2-thiouracil in an aqueous solution of sodium hydroxide (20.8 g in 183 mL of water).[7]

-

Cool the mixture in an ice bath to an internal temperature of 0°C.[7]

-

Slowly add methyl iodide to the reaction mixture.[7]

-

Allow the reaction mixture to warm to room temperature and stir for 16 hours.[7]

-

Cool the resulting pale yellow solution to 0°C and acidify with glacial acetic acid.[7]

-

Collect the white precipitate that forms by vacuum filtration.[7]

-

Wash the precipitate with cold water (3 x 150 mL) and dry to afford this compound as a white powder.[7]

-

-

Yield: 37.4 g (98%).[7]

Protocol 2:

-

Reactants: 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one (37 g), sodium hydroxide (23 g), and iodomethane (20 mL).[6]

-

Procedure:

-

To an aqueous solution of sodium hydroxide (23 g in 200 mL of water), add 2-thioxo-2,3-dihydropyrimidin-4(1H)-one and iodomethane.[6]

-

Stir the mixture overnight at room temperature.[6]

-

Add acetic acid (17 mL) to the reaction mixture.[6]

-

Collect the precipitate by filtration and wash with ice water.[6]

-

Dry the residue to yield the final product.[6]

-

-

Yield: 28 g.[6]

Reactivity and Key Transformations

The synthetic utility of this compound stems from the reactivity of its two functional groups. The methylthio group can be oxidized to the more reactive methylsulfonyl group, which is an excellent leaving group for nucleophilic aromatic substitution (SNAr). The hydroxyl group can also be modified, for example, by conversion to a halide, enabling cross-coupling reactions.[1]

Caption: Key reaction pathways for the functionalization of this compound.

Oxidation of the Methylthio Group

Oxidation of the methylthio group to a methylsulfonyl group significantly enhances the electrophilicity of the C2 position of the pyrimidine ring. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). The resulting 2-(methylsulfonyl)pyrimidine is a highly reactive intermediate for SNAr reactions.

Experimental Example: Synthesis of 2-(Methylsulfonyl)pyrimidin-4-one

While a specific protocol for the oxidation of this compound was not found in the initial search, a general procedure for a similar substrate is referenced in the synthesis of antitubercular compounds. The oxidation of a thiomethyl-pyrimidin-4-one derivative (55d) with mCPBA was used to create the corresponding sulfone (intermediate for compound 35).[9] This suggests that standard oxidation conditions would be applicable.

Nucleophilic Aromatic Substitution (SNAr)

The methylthio group itself can be displaced by strong nucleophiles, but the corresponding methylsulfonyl group is far more labile.[10][11] This allows for the introduction of a wide variety of substituents at the C2 position, including amines, thiols, and alkoxides. This reactivity is central to its use in creating libraries of compounds for biological screening. For example, the reaction of 6-substituted-2-(methylthio)pyrimidin-4-ones with hydrazine hydrate is a key step in the synthesis of 2-hydrazinylpyrimidin-4(1H)-ones, which are versatile intermediates for constructing pyrazole-containing molecules.[9]

Experimental Protocol: Synthesis of 2-Hydrazinyl-6-methylpyrimidin-4(1H)-one

-

Reactants: 6-Methyl-2-(methylthio)pyrimidin-4-one and hydrazine hydrate.

-

Procedure: Reflux the starting material with hydrazine hydrate in ethanol.[9] (Further details on stoichiometry and reaction time would be found in the cited literature).

Reactions at the 4-Position

The hydroxyl group at the C4 position can be converted into a better leaving group, such as a chloride, using reagents like phosphorus oxychloride (POCl₃). This transformation opens up the C4 position to nucleophilic substitution or participation in cross-coupling reactions like the Suzuki reaction to introduce aryl or other carbon-based substituents.[1]

Applications in Synthesis and Medicinal Chemistry

This compound is a cornerstone building block for the synthesis of complex heterocyclic systems with significant biological activity.

Caption: Logical workflow from building block to therapeutic candidates.

Kinase Inhibitors

The pyrimidine scaffold is a well-established core structure for numerous kinase inhibitors. The ability to functionalize both the C2 and C4 positions of this compound allows for the systematic exploration of the chemical space around the pyrimidine core, which is crucial for optimizing binding affinity and selectivity for specific kinase targets.[1]

Antitubercular Agents

A notable application is in the synthesis of 2-pyrazolylpyrimidinones, which have shown promise as antitubercular agents.[9] In this synthesis, 2-(methylthio)pyrimidin-4-one derivatives are converted to 2-hydrazinyl intermediates, which are then cyclized to form the pyrazole ring. This highlights the role of the methylthio group as a masked reactive site that can be readily converted to a hydrazinyl group for further heterocycle formation.[9]

Other Bioactive Molecules

The versatility of this building block extends to the synthesis of various other heterocyclic systems. For instance, derivatives have been used to create 2-((6-methyl-2-(methylthio)pyrimidin-4-yl)oxy)acetohydrazides, which have been investigated for their growth stimulant properties.[12] It is also a known competitive inhibitor of Nitric Oxide Synthase (NOS).[3]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its straightforward preparation, coupled with the distinct and tunable reactivity of its methylthio and hydroxyl functional groups, provides a robust platform for the synthesis of diverse and complex molecules. Its demonstrated utility in the construction of kinase inhibitors, antitubercular agents, and other bioactive compounds underscores its importance for researchers, particularly those in the fields of medicinal chemistry and drug development. The synthetic pathways and protocols outlined in this guide offer a practical framework for leveraging this valuable scaffold in the pursuit of novel chemical entities.

References

- 1. This compound | High Purity | RUO [benchchem.com]

- 2. CAS 124700-70-5: 4-Pyrimidinol,2-(methylthio)- [cymitquimica.com]

- 3. lookchem.com [lookchem.com]

- 4. 124700-70-5|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. Synthesis routes of this compound [benchchem.com]

- 8. 124700-70-5 | this compound | Amides | Ambeed.com [ambeed.com]

- 9. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 2-(Methylthio)pyrimidin-4-ol Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-(methylthio)pyrimidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, engaging with a variety of molecular targets implicated in numerous disease states. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate further research and drug development in this area.

Anticancer Activity: Dual Inhibition of BRD4 and PLK1

Certain aminopyrimidine derivatives structurally related to the this compound core have emerged as potent dual-target inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two crucial regulators of cell cycle progression and gene expression in cancer cells.

Quantitative Data: BRD4 and PLK1 Inhibition

The inhibitory activities of lead compounds are summarized below.

| Compound | Target | IC50 (µM) | Reference |

| 4 | BRD4 | 0.029 | [1] |

| PLK1 | 0.094 | [1] | |

| 7 | BRD4 | 0.042 | [1] |

| PLK1 | 0.02 | [1] | |

| Volasertib (Reference) | BRD4 | 0.017 | [1] |

| PLK1 | 0.025 | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The anti-proliferative activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cell lines (e.g., MDA-MB-231, HT-29, U-937) are seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours.

-